molecular formula C7H6ClNO B086856 n-(3-Chlorophenyl)formamide CAS No. 139-71-9

n-(3-Chlorophenyl)formamide

Cat. No. B086856
CAS RN: 139-71-9
M. Wt: 155.58 g/mol
InChI Key: ZUMJTLJZVNIVSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Chlorophenyl)formamide and its derivatives involves various chemical routes, including reactions with chlorophenyl compounds and formamides. Techniques like recrystallization from different solvents and the employment of specific reagents and catalysts are common in the synthesis process, ensuring the formation of the desired product under controlled conditions (Gowda et al., 2008).

Molecular Structure Analysis

The molecular structure of N-(3-Chlorophenyl)formamide has been analyzed using techniques such as X-ray diffraction. These studies reveal that the formamide group is typically coplanar with the chlorophenyl ring, contributing to the molecule's overall geometry and chemical behavior. The structural parameters obtained from such analyses provide insights into the compound's molecular conformation and intermolecular interactions (Gowda et al., 2008).

Chemical Reactions and Properties

N-(3-Chlorophenyl)formamide participates in various chemical reactions, influenced by its structural features. These reactions include the formation of polymorphic forms, interactions with other chemical entities, and the potential for hydrogen bonding, which plays a significant role in defining its chemical properties and reactivity patterns (Omondi et al., 2009).

Physical Properties Analysis

The physical properties of N-(3-Chlorophenyl)formamide, such as solubility, melting point, and crystal structure, are essential for its application in various domains. These properties are determined through experimental studies and contribute to understanding the compound's behavior in different environmental conditions and its suitability for specific applications (Tam et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, define N-(3-Chlorophenyl)formamide's utility in chemical syntheses and other industrial applications. Its functional groups, particularly the formamide moiety, dictate its interactions and chemical behavior, impacting its role in synthesis pathways and material development (Gowda et al., 2008).

Scientific Research Applications

Crystallographic Studies

N-(3-Chlorophenyl)formamide has been investigated for its structural properties using neutron and X-ray diffraction, alongside inelastic neutron scattering and solid-state NMR techniques. These studies have elucidated the polymorphic nature of related compounds, emphasizing the absence of proton transfer along intermolecular hydrogen bonds, and showcasing the compound's role in understanding molecular interactions in crystalline structures (Tam et al., 2003).

Agricultural and Medicinal Fungicides

Formamide derivatives have been explored as novel anti-fungal agents with potential applications in both medicine and agriculture. These compounds, by offering a different biochemical mode of action compared to traditional fungicides, present a promising avenue for combating fungal resistance, highlighting the need for continued development in this area (Schwan & Bobylev, 2007).

Synthetic Organic Chemistry

The utility of N-substituted formamides in organic synthesis is vast, serving as precursors for the preparation of isocyanides, a key functional group in pharmaceuticals and materials science. Innovative methods have been developed to transform N-substituted formamides into isocyanides efficiently, showcasing the compound's significance in the synthesis of complex organic molecules (Kobayashi, Saito, & Kitano, 2011).

Green Chemistry

The role of N-(3-Chlorophenyl)formamide and its derivatives extends into green chemistry, where they have been utilized in the development of more sustainable and eco-friendly synthetic pathways. For example, formamides have been employed as intermediates in catalytic processes that avoid the use of hazardous reagents, highlighting their potential in reducing the environmental impact of chemical synthesis (Waibel et al., 2020).

Safety And Hazards

The safety data sheet for N-(3-Chlorophenyl)formamide suggests that in case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . It also advises against dust formation and breathing mist, gas, or vapors .

Future Directions

While the exact future directions for N-(3-Chlorophenyl)formamide are not specified in the search results, the development of new methods for the synthesis of formamides from feedstock chemicals with high atom and economic efficiency is of considerable interest . This includes the use of CO2 as a cost-efficient, environmentally friendly raw material .

properties

IUPAC Name

N-(3-chlorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMJTLJZVNIVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283149
Record name n-(3-chlorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Chlorophenyl)formamide

CAS RN

139-71-9
Record name N-(3-Chlorophenyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formanilide, 3'-chloro-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30094
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-chlorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (189 ml, 2.0 mol) was mixed with formic acid (91 ml, 2.4 mol) at 0° C. and the mixture was stirred at 60° C. for 1 h and then cooled to 0° C. To the solution was added dropwise 3-chloroaniline (105.7 ml, 1.0 mol) and the mixture was stirred at room temperature for 18 h. After removal of solvent in vacuo, the residue was extracted with EtOAc-H2O. The organic layer was washed with 5% aqueous citric acid, saturated aqueous NaHCO3 and brine, dried over Na2SO4 and then concentrated. The residue was crystallized from iPr2O to give the title compound (115 g, 0.739 mol, 74%) as a colorless solid.
Quantity
189 mL
Type
reactant
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step One
Quantity
105.7 mL
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MR Mutra, GK Dhandabani… - Advanced Synthesis & …, 2018 - Wiley Online Library
A new synthetic protocol has been developed for the synthesis of N‐formamide derivatives using ethers as a C1 synthon under metal‐free reaction conditions. The reaction is proposed …
Number of citations: 31 onlinelibrary.wiley.com
V Kumar, S Dhawan, PS Girase, P Singh… - European Journal of …, 2021 - Wiley Online Library
Herein, we report an operationally simple, cheap, and catalyst‐free method for the transamidation of a diverse range of unactivated amides furnishing the desired products in excellent …
M Jia, H Zhang, Y Lin, D Chen, Y Chen… - Organic & Biomolecular …, 2018 - pubs.rsc.org
The Lossen rearrangement is a classic process for transforming activated hydroxamic acids into isocyanate under basic or thermal conditions. In the current report we disclosed a …
Number of citations: 21 pubs.rsc.org
Y Yu, Y Zhang, C Sun, L Shi, W Wang… - The Journal of Organic …, 2020 - ACS Publications
A strategy of aerobic oxidative C(sp 3 )–C(sp 3 ) bond cleavage of N-ethylaniline derivatives bearing azaarenes for the synthesis of N-aryl formamides has been developed. This …
Number of citations: 9 pubs.acs.org
R Tandon, S Patil, N Tandon… - Letters in Organic …, 2022 - ingentaconnect.com
A novel magnetite silica-coated nanoparticle-supported molybdate nanocatalyst has been prepared successfully by a simple co-precipitation method. Prepared nanocatalyst has been …
Number of citations: 8 www.ingentaconnect.com
LS Reddy Yadav, M Raghavendra… - The European Physical …, 2018 - Springer
ZnO nanoparticles doped with trivalent dysprosium ions (Dy 3+ ) were prepared through the green combustion technique using E. tirucalli plant latex as a fuel. The fundamental and …
Number of citations: 14 link.springer.com
RB Sonawane - lib.unipune.ac.in
CHAPTER-III Application of [Ni(quin)2] and [Cu(quin)2] catalysts in N-formylation and N-acylation of amines Page 1 Nickel and Copper Catalyzed Formylation and Acylation of Amines, …
Number of citations: 2 lib.unipune.ac.in
M Raghavendra, KV Yatish, HS Lalithamba - The European Physical …, 2017 - Springer
The green synthesis of multifunctional ZnO nanoparticles (NPs) was prepared by treatment of zinc nitrate with an extract of Garcinia gummi-gutta seed by the combustion method. The …
Number of citations: 38 link.springer.com
LSR Yadav, R Venkatesh, M Raghavendra… - Current …, 2020 - ingentaconnect.com
Background: Zinc oxide nanoparticles prepared from an easy, eco-friendly and cost-effective green combustion technique using an extract of turmeric root has been an immense …
Number of citations: 9 www.ingentaconnect.com
M Jadidi Nejad, A Heydari - Applied Organometallic Chemistry, 2021 - Wiley Online Library
In the present study, a heterogeneous palladium catalyst system, Pd nanoparticles supported on MRGO@CoAl‐LDH, was synthesized and employed in reductive carbonylation of …
Number of citations: 1 onlinelibrary.wiley.com

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